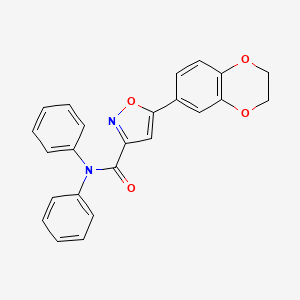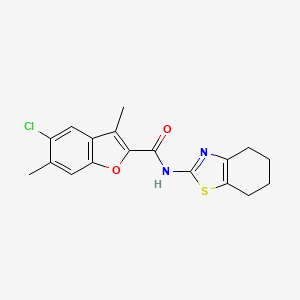![molecular formula C21H18BrN3O4 B11360481 6-bromo-3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B11360481.png)
6-bromo-3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and an oxadiazole ring, among other functional groups. The presence of these diverse functional groups makes this compound an interesting subject for chemical synthesis and analysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne.
Introduction of the Bromine Atom: Bromination of the benzofuran ring can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Coupling of the Phenyl Group: The phenyl group with the propan-2-yloxy substituent can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling.
Final Coupling to Form the Carboxamide: The final step involves coupling the benzofuran derivative with the oxadiazole derivative to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve scaling up the reactions to larger volumes and implementing continuous flow processes.
化学反应分析
Types of Reactions
6-bromo-3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as azides or nitriles.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential as a biological probe or as a lead compound for the development of new drugs. Its interactions with biological targets can be studied to understand its mechanism of action.
Medicine: The compound may have potential therapeutic applications, such as in the treatment of diseases or as a diagnostic agent. Its pharmacological properties can be investigated through preclinical and clinical studies.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes. Its chemical properties make it suitable for various industrial applications.
作用机制
The mechanism of action of 6-bromo-3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action can be elucidated through biochemical and biophysical studies, such as enzyme assays, receptor binding studies, and molecular modeling.
相似化合物的比较
Similar Compounds
6-bromo-3-methyl-1-benzofuran-2-carboxamide: This compound lacks the oxadiazole and phenyl groups, making it less complex and potentially less active.
3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide: This compound lacks the bromine atom, which may affect its reactivity and biological activity.
6-bromo-3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may affect its solubility and reactivity.
Uniqueness
The uniqueness of 6-bromo-3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties The presence of the bromine atom, oxadiazole ring, and phenyl group with a propan-2-yloxy substituent makes this compound distinct from other similar compounds
属性
分子式 |
C21H18BrN3O4 |
|---|---|
分子量 |
456.3 g/mol |
IUPAC 名称 |
6-bromo-3-methyl-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H18BrN3O4/c1-11(2)27-15-7-4-13(5-8-15)18-20(25-29-24-18)23-21(26)19-12(3)16-9-6-14(22)10-17(16)28-19/h4-11H,1-3H3,(H,23,25,26) |
InChI 键 |
WDFNPHLUVFSNBH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC2=C1C=CC(=C2)Br)C(=O)NC3=NON=C3C4=CC=C(C=C4)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclopropyl-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11360409.png)
![N-(3,4-difluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11360417.png)


![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B11360439.png)

![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pentanamide](/img/structure/B11360445.png)
![2-Cyclohexyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11360450.png)
![5-[1-hydroxy-2-(4-{[(thiophen-2-ylmethyl)amino]methyl}phenoxy)ethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11360455.png)
![5-(4-bromophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11360463.png)
![N-[2-(benzylcarbamoyl)phenyl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11360468.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11360474.png)


